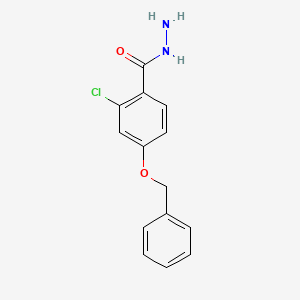
4-(Benzyloxy)-2-chlorobenzenecarbohydrazide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “4-(Benzyloxy)-2-chlorobenzenecarbohydrazide” would likely be determined by various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which it is reacted. Similar compounds, such as Schiff base ligands, have been found to coordinate with metal ions in a 1:1 molar ratio .
Applications De Recherche Scientifique
1. Anti-Tubercular Applications
4-(Benzyloxy)-2-chlorobenzenecarbohydrazide has been studied for its potential in anti-tubercular applications. A series of derivatives synthesized from this compound showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These derivatives were also found to be non-cytotoxic against the human cancer cell line HeLa, enhancing their potential as safe anti-tubercular agents (Nimbalkar et al., 2018).
2. Synthesis of Pharmacologically Active Compounds
This compound serves as a key intermediate in the synthesis of pharmacologically active compounds. It reacts with aromatic and heterocyclic aldehydes to produce arylidene-hydrazides, which are important for the development of new pharmacological agents (Jain et al., 2005).
3. Antimicrobial Activity
The derivatives of this compound have been explored for their antimicrobial properties. Studies show that these compounds possess significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents (Naganagowda & Petsom, 2011).
4. Antibacterial and DPPH Radical Scavenging Activities
Another research stream involves the synthesis of biologically active derivatives, which have demonstrated promising antibacterial properties and radical scavenging activities. This highlights the compound's potential in the development of new antibacterial agents and antioxidants (Zia-ur-Rehman et al., 2009).
5. Synthesis of Liquid Crystalline Compounds
The compound has been used in the synthesis of various liquid crystalline compounds, which are crucial in the field of materials science for applications such as optical storage and display technologies (Naikwadi et al., 1980).
Mécanisme D'action
The mechanism of action would depend on the specific application of “4-(Benzyloxy)-2-chlorobenzenecarbohydrazide”. For example, monobenzone, a compound with a similar benzyloxy group, is used as a topical drug for medical depigmentation. It is proposed to increase the excretion of melanin from the melanocytes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4-phenylmethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-13-8-11(6-7-12(13)14(18)17-16)19-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTBJOCPSSMWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




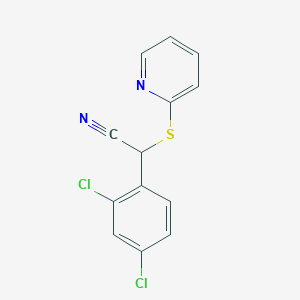
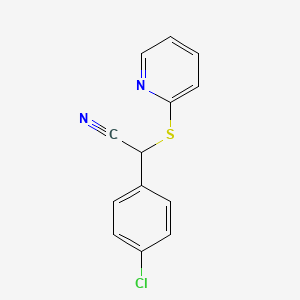


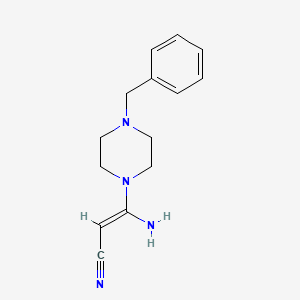


![3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)benzenecarboxamide](/img/structure/B3037350.png)
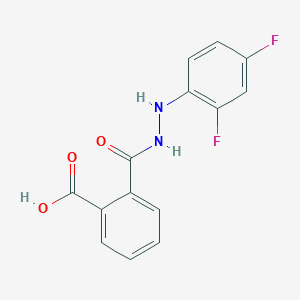
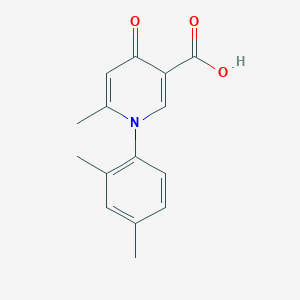
![5-[(3-Chloro-1-benzothiophen-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3037357.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one](/img/structure/B3037363.png)